5-Tert-butyl6-methyl7-oxo-5-azaspiro[2.4]heptane-5,6-dicarboxylate
CAS No.:
Cat. No.: VC18217968
Molecular Formula: C13H19NO5
Molecular Weight: 269.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H19NO5 |
|---|---|
| Molecular Weight | 269.29 g/mol |
| IUPAC Name | 5-O-tert-butyl 6-O-methyl 7-oxo-5-azaspiro[2.4]heptane-5,6-dicarboxylate |
| Standard InChI | InChI=1S/C13H19NO5/c1-12(2,3)19-11(17)14-7-13(5-6-13)9(15)8(14)10(16)18-4/h8H,5-7H2,1-4H3 |
| Standard InChI Key | ZCBRJBQSVWURKE-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)N1CC2(CC2)C(=O)C1C(=O)OC |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound belongs to the azaspiro family, characterized by two fused rings sharing a single atom (spiro carbon). The 5-azaspiro[2.4]heptane system consists of a five-membered nitrogen-containing ring (pyrrolidine) fused to a four-membered cyclopropane ring . Key substituents include:
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5-O-tert-butyl carboxylate: Provides steric bulk, enhancing stability during synthetic reactions.
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6-O-methyl carboxylate: A labile protecting group amenable to hydrolysis.
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7-Oxo group: Introduces polarity and potential hydrogen-bonding interactions.
Table 1: Molecular Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₃H₁₉NO₅ | |
| Molecular Weight | 269.29 g/mol | |
| IUPAC Name | 5-O-tert-butyl 6-O-methyl 7-oxo-5-azaspiro[2.4]heptane-5,6-dicarboxylate | |
| Canonical SMILES | CC(C)(C)OC(=O)N1CC2(CC2)C(=O)C1C(=O)OC | |
| XLogP3 | 1.62 |
Synthesis and Optimization
Key Synthetic Pathways
The synthesis typically involves cyclopropanation of exocyclic olefins followed by functional group transformations :
Pathway 1: Cyclopropanation via Dihalocarbene Addition
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Dihalocarbene Addition: Reacting 4-methylene-pyrrolidine derivatives with Cl₂C: generated from CHCl₃/NaOH, forming a dichlorocyclopropane intermediate .
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Reductive Dehalogenation: Using Zn/AcOH or LiAlH₄ to remove halides, yielding the spiro[2.4]heptane core .
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Esterification: Sequential protection with tert-butyl and methyl chloroformates under basic conditions .
Pathway 2: Spirocyclization via Ring-Closing Metathesis
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Employing Grubbs catalysts to form the cyclopropane ring from diene precursors, though this method is less common due to cost .
Table 2: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Cyclopropanation | Cl₂C:, CHCl₃/NaOH, 0°C | 65–75% |
| Dehalogenation | Zn/AcOH, RT, 12h | 85–90% |
| Ester Protection | Boc₂O/MeCl, K₂CO₃, DCM | 80–95% |
Applications in Pharmaceutical Research
Antiviral Drug Development
The compound serves as a critical intermediate in synthesizing hepatitis C virus (HCV) NS5A inhibitors. Its spirocyclic core enhances binding affinity by restricting conformational flexibility . For example, analogs of this molecule are featured in patented anti-HCV therapies (WO2010/099527A1) .
SHP2 Phosphatase Inhibition
Derivatives with modified ester groups exhibit activity against Src homology-2 phosphatase (SHP2), a target in oncology. The tert-butyl group improves pharmacokinetic properties by reducing metabolic degradation .
| Supplier | Purity | Packaging | Price Range (USD/g) |
|---|---|---|---|
| Enamine | >95% | 1–5 g | $250–$400 |
| EvitaChem | >98% | 100 mg–1 g | $300–$500 |
| CP Lab Safety | >90% | 250 mg–5 g | $200–$350 |
Future Directions and Research Gaps
While current applications focus on antiviral and anticancer agents, unexplored areas include:
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